1H-imidazo[4,5-f][2,1,3]benzothiadiazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
40557-63-9 |
|---|---|
Molecular Formula |
C7H4N4S |
Molecular Weight |
176.20 g/mol |
IUPAC Name |
1H-imidazo[4,5-f][2,1,3]benzothiadiazole |
InChI |
InChI=1S/C7H4N4S/c1-4-5(9-3-8-4)2-7-6(1)10-12-11-7/h1-3,10H |
InChI Key |
GOFSAZUXDVACHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NSN2)C=C3C1=NC=N3 |
Origin of Product |
United States |
Synthetic Methodologies for 1h Imidazo 4,5 F 1 2 3 Benzothiadiazole and Its Analogues
Classical Cyclization and Condensation Pathways for Imidazo- and Benzothiadiazole Ring Formation
The formation of the 1H-imidazo[4,5-f] acs.orgnih.govnih.govbenzothiadiazole core relies on established principles of heterocyclic chemistry. The synthesis can be envisioned by first constructing the benzothiadiazole ring followed by the annulation of the imidazole (B134444) ring, or vice versa.
A primary route involves the cyclization of suitably substituted o-phenylenediamines. For the target molecule, this would typically start with 4,5-diamino-2,1,3-benzothiadiazole. This key intermediate can be condensed with various reagents to form the imidazole ring. Common methods include reacting the diamine with aldehydes, which, after an acid-catalyzed cyclization and subsequent oxidation, yield the desired fused benzimidazole (B57391) structure. mdpi.com Alternatively, condensation with carboxylic acids or their derivatives, often facilitated by dehydrating agents like polyphosphoric acid (PPA), can also be employed. nih.gov
Another classical approach is the synthesis of benzimidazole and its fused analogues through a condensation reaction in the presence of a reagent like hexamethyldisilazane (B44280) (HMDS) with N,N-dimethylformamide (DMF), which offers a transition-metal-free pathway. researchgate.net These reactions are generally robust, but may sometimes require harsh conditions and can be limited in their substrate scope and functional group tolerance.
Regioselective Functionalization Strategies for the 1H-Imidazo[4,5-f]acs.orgnih.govnih.govbenzothiadiazole Core
Once the core heterocyclic system is assembled, its derivatization is crucial for tuning its physicochemical properties. While methods for the direct functionalization of 1H-imidazo[4,5-f] acs.orgnih.govnih.govbenzothiadiazole are not extensively documented, strategies developed for the parent 2,1,3-benzothiadiazole (B189464) (BTD) core serve as a powerful blueprint for potential derivatization pathways. nih.govbris.ac.uknih.govacs.orgdiva-portal.org
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, in particular, is widely used to introduce aryl or heteroaryl substituents onto a heterocyclic core. acs.org This strategy typically involves the reaction of a halogenated (e.g., bromo- or iodo-) imidazo-benzothiadiazole derivative with a boronic acid or ester in the presence of a palladium catalyst and a base. acs.orgresearchgate.net
The careful tuning of reaction conditions, including the choice of catalyst, ligand, base, and solvent, allows for the efficient and selective synthesis of both symmetrically and unsymmetrically substituted derivatives. acs.org For instance, simple Pd(OAc)₂/XPhos or PdCl₂(dppf) systems have proven effective for coupling a range of (hetero)aryl bromides with BTD-based boronates, yielding biaryl products in good to excellent yields. acs.org
Table 1: Example Conditions for Suzuki-Miyaura Cross-Coupling on Benzothiadiazole Derivatives
| Entry | Halide Substrate | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Yield |
| 1 | 4,7-dibromo-5,6-difluoro-2,1,3-benzothiadiazole | Arylboronic acids | Not specified | Not specified | Water (micellar) | Moderate to Good |
| 2 | 5-boryl-BTD | (Hetero)aryl bromides | Pd(OAc)₂/XPhos | K₃PO₄ | Not specified | Good to Excellent |
| 3 | 5-boryl-BTD | (Hetero)aryl bromides | PdCl₂(dppf) | K₃PO₄ | Not specified | Good to Excellent |
This data is based on methodologies applied to the 2,1,3-benzothiadiazole (BTD) core, which are considered applicable to the target compound.
Direct C–H functionalization has emerged as a more atom- and step-economical alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of substrates. nih.govacs.org These methods often employ a directing group to achieve high regioselectivity.
One powerful strategy is the iridium-catalyzed C–H borylation of the benzothiadiazole ring. nih.govacs.orgdiva-portal.org This reaction introduces a versatile boronate ester group onto the scaffold, which can then participate in a wide range of subsequent transformations, including Suzuki-Miyaura coupling. acs.org By tuning the reaction conditions, such as catalyst loading and temperature, one can selectively achieve mono- or di-borylation at specific positions. acs.org
Furthermore, directing groups such as a carboxylic acid can facilitate transition metal-catalyzed C–H arylations and alkenylations. For example, Ru-catalyzed C-H arylation and Rh-catalyzed C-H alkenylation have been successfully applied to the BTD core, demonstrating the potential to functionalize specific C-H bonds ortho to the directing group. acs.org
Table 2: Conditions for Regioselective C–H Borylation of 2,1,3-Benzothiadiazole (BTD)
| Conditions | Catalyst | Reagent | Ligand | Temperature | Product(s) & Yield |
| A | [Ir(OMe)COD]₂ | B₂(pin)₂ | dtbpy | 80 °C | 5-Boryl BTD (64%), minor borylated congeners (Total 86%) |
| B (Forcing) | [Ir(OMe)COD]₂ | B₂(pin)₂ | dtbpy | 100 °C | 4,6-Diboryl BTD (major), 4,7-Diboryl BTD (minor) |
Data adapted from studies on the 2,1,3-benzothiadiazole (BTD) core. acs.org
The in situ generation and trapping of highly reactive aryne intermediates provide a modern approach to the synthesis of highly substituted aromatic systems. nih.govacs.org This methodology has been successfully applied to the 2,1,3-benzothiadiazole core, suggesting its applicability to the more complex imidazo-fused system. bris.ac.uknih.govdiva-portal.org
A 2,1,3-benzothiadiazol-4,5-yne intermediate can be generated from a suitable precursor, such as a diaryliodonium salt, under mild conditions. acs.org The strained triple bond of the aryne readily reacts with various trapping agents (arynophiles). Nucleophilic trapping and [4+2] cycloadditions have been demonstrated. nih.govacs.org The regioselectivity of nucleophilic attack is influenced by the electronic properties of the aryne, with theoretical calculations and the Aryne Distortion Model often used to predict the outcome. nih.govacs.org
Table 3: Trapping Reactions of a 2,1,3-Benzothiadiazol-4,5-yne Intermediate
| Trapping Agent | Reaction Type | Product Description | Yield |
| N-methyl-N-phenyl-formamide | Nucleophilic Attack | Product of nucleophilic attack at the C5 position | Modest |
| Furan | [4+2] Cycloaddition | Cycloaddition adduct | Fair |
Data derived from studies on the 2,1,3-benzothiadiazole (BTD) core. acs.org
Convergent and Divergent Synthetic Routes for Building Complex 1H-Imidazo[4,5-f]acs.orgnih.govnih.govbenzothiadiazole Structures
The construction of complex molecules and libraries of analogues can be approached through either convergent or divergent synthetic strategies.
A divergent synthesis begins with the core 1H-imidazo[4,5-f] acs.orgnih.govnih.govbenzothiadiazole scaffold, which is then elaborated in the final steps to produce a variety of derivatives. The regioselective C–H functionalization and cross-coupling strategies discussed in section 2.2 are prime examples of a divergent approach. nih.govacs.org Starting from a common intermediate, a multitude of different functional groups can be introduced, allowing for the rapid generation of a library of related compounds for structure-activity relationship studies.
Electronic Structure and Advanced Theoretical Investigations of 1h Imidazo 4,5 F 1 2 3 Benzothiadiazole Systems
Quantum Chemical (DFT) Calculations for Ground State Electronic Configuration
Density Functional Theory (DFT) calculations are a powerful tool for determining the ground state electronic configuration of complex molecules. For systems analogous to 1H-imidazo[4,5-f] rsc.orgnih.govresearchgate.netbenzothiadiazole, DFT studies reveal a planar geometry, which facilitates extensive π-conjugation across the fused ring system. This planarity is crucial for efficient charge transport in potential electronic devices. The calculations would typically involve geometry optimization to find the lowest energy conformation, followed by frequency analysis to confirm it as a true minimum on the potential energy surface. The resulting optimized structure would provide precise bond lengths and angles, offering insights into the hybridization and bonding within the molecule.
Analysis of Molecular Orbital Energies and Distributions (HOMO-LUMO Gap)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the electronic and optical properties of a molecule. In related donor-acceptor systems, the HOMO is typically localized on the electron-rich (donor) portion of the molecule, while the LUMO is concentrated on the electron-deficient (acceptor) part.
For 1H-imidazo[4,5-f] rsc.orgnih.govresearchgate.netbenzothiadiazole, it is predicted that the HOMO would be predominantly located on the imidazole (B134444) fragment, while the LUMO would reside on the benzothiadiazole core. The energy difference between these orbitals, the HOMO-LUMO gap (Egap), is a key parameter that influences the molecule's color, excitability, and electronic conductivity. A smaller HOMO-LUMO gap generally corresponds to easier electronic excitation and absorption of longer wavelength light. Theoretical calculations on similar benzothiadiazole derivatives have shown that the nature of the fused rings significantly modulates these energy levels.
Table 1: Predicted Frontier Molecular Orbital Energies for 1H-imidazo[4,5-f] rsc.orgnih.govresearchgate.netbenzothiadiazole based on Analogous Systems
| Orbital | Predicted Energy (eV) | Primary Localization |
| HOMO | -5.5 to -6.0 | Imidazole Ring |
| LUMO | -3.0 to -3.5 | Benzothiadiazole Ring |
| Egap | 2.0 to 3.0 | - |
Note: These values are estimations based on theoretical data for structurally similar compounds and may vary in actual calculations for the title compound.
Electron Affinity and its Role in the Electronic Properties of the Compound
Electron affinity (EA) is the energy released when an electron is added to a neutral atom or molecule to form a negative ion. For organic semiconductors, a high electron affinity is indicative of good electron-accepting and transport capabilities. The 2,1,3-benzothiadiazole (B189464) core is well-known for its strong electron-accepting nature, which imparts a significant electron affinity to the fused system. nih.gov This property is crucial for applications in organic electronics, such as in the acceptor layer of organic photovoltaic devices or as an n-type material in organic field-effect transistors. The fusion of the imidazole ring is expected to modulate the electron affinity of the parent benzothiadiazole system, with the precise value being obtainable through DFT calculations.
Time-Dependent Density Functional Theory (TD-DFT) for Excited-State Characterization
To understand the behavior of 1H-imidazo[4,5-f] rsc.orgnih.govresearchgate.netbenzothiadiazole upon light absorption, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method allows for the calculation of electronic transition energies and oscillator strengths, which correspond to the absorption maxima and intensities in an ultraviolet-visible (UV-Vis) spectrum. For donor-acceptor molecules, the lowest energy electronic transitions often have significant charge-transfer character, where an electron is promoted from the HOMO (on the donor) to the LUMO (on the acceptor). TD-DFT calculations can quantify the nature of these transitions and predict the photophysical properties, such as fluorescence and phosphorescence, which are vital for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors.
Theoretical Assessment of Aromaticity and Electron-Withdrawing Nature within the Fused System
The concept of aromaticity is crucial for understanding the stability and reactivity of cyclic conjugated molecules. In fused systems like 1H-imidazo[4,5-f] rsc.orgnih.govresearchgate.netbenzothiadiazole, the aromaticity of the individual rings can be influenced by the electronic interactions between them. Theoretical methods such as Nucleus-Independent Chemical Shift (NICS) calculations can be used to quantify the aromatic character of each ring within the fused system. It is anticipated that the benzene (B151609) ring of the benzothiadiazole moiety will exhibit a degree of aromaticity, although this may be perturbed by the fused thiadiazole and imidazole rings.
The potent electron-withdrawing nature of the 2,1,3-benzothiadiazole unit is a defining characteristic of this class of compounds. nih.gov This property arises from the electronegativity of the nitrogen and sulfur atoms in the thiadiazole ring. This strong inductive and mesomeric electron withdrawal polarizes the π-electron system, making the benzothiadiazole core electron-deficient. This electron-withdrawing capability is fundamental to the intramolecular charge-transfer interactions within the molecule and is a key driver for its use in various optoelectronic applications.
Table 2: Summary of Predicted Electronic Properties
| Property | Predicted Characteristic | Significance |
| Ground State Geometry | Planar | Facilitates π-conjugation and charge transport. |
| HOMO-LUMO Gap | 2.0 - 3.0 eV | Determines optical and electronic properties. |
| Electron Affinity | High | Indicates good electron-accepting capabilities. |
| Excited States | Charge-transfer character | Important for photophysical applications (e.g., OLEDs). |
| Electron-Withdrawing Nature | Strong | Drives intramolecular charge transfer. |
Photophysical Phenomena and Advanced Spectroscopic Characterization of 1h Imidazo 4,5 F 1 2 3 Benzothiadiazole
Ultraviolet-Visible Absorption Spectroscopy: Electronic Transitions and Spectral Band Assignments
The electronic absorption spectra of 1H-imidazo[4,5-f] rsc.orgacs.orgnih.govbenzothiadiazole and its derivatives are typically characterized by multiple absorption bands in the UV-visible region. These bands arise from various electronic transitions within the π-conjugated system. Generally, two primary absorption regions are observed. nih.gov
A higher-energy band, often found in the ultraviolet range (below 300 nm), is typically assigned to π-π* transitions localized on the aromatic and heteroaromatic rings. nih.gov A second, lower-energy band that extends into the visible region is of particular interest as it is characteristic of an intramolecular charge transfer (ICT) transition. researchgate.net This ICT transition involves the redistribution of electron density from an electron-donating part of the molecule (often a substituent on the imidazole (B134444) ring) to the electron-accepting benzothiadiazole core upon photoexcitation. The position and intensity of this ICT band are highly sensitive to the electronic nature of the substituents and the polarity of the solvent. For instance, new push-pull fluorophores featuring benzothiadiazole as the acceptor and indazole as the donor exhibit absorption maxima around 400 nm. arkat-usa.org
Table 1: UV-Vis Absorption Data for Selected Benzothiadiazole Derivatives
| Compound | Solvent | Absorption Max (λ_abs, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Transition Assignment |
|---|---|---|---|---|
| CzBBIT | Toluene | ~330-350 | - | n-π* |
| 2CzBBIT | Toluene | ~330-350 | - | n-π* |
| Indazole-Benzothiadiazole (2) | Dichloromethane | 400 | - | ICT |
| N-1 Methylated Indazole-BTD (3) | Dichloromethane | 410 | - | ICT |
| N-2 Methylated Indazole-BTD (4) | Dichloromethane | 430 | - | ICT |
| 4,7-bis((2-methoxyphenyl)ethynyl)benzo[c] rsc.orgacs.orgresearchgate.netthiadiazole | DMSO | - | - | π-π*, ICT |
Data compiled from related benzothiadiazole and fused imidazole systems. nih.govarkat-usa.orgrsc.org
Fluorescence Spectroscopy: Emission Maxima, Quantum Yields, and Spectral Profiles
Derivatives of 1H-imidazo[4,5-f] rsc.orgacs.orgnih.govbenzothiadiazole are often fluorescent, with emission properties that are highly tunable. The fluorescence emission typically originates from the decay of the ICT excited state, resulting in large Stokes shifts, which is the difference in energy between the absorption and emission maxima. researchgate.net This characteristic is beneficial for applications in fluorescence imaging, as it minimizes self-absorption. nih.gov
The fluorescence quantum yield (Φ_F), a measure of the efficiency of the emission process, can vary dramatically depending on the molecular structure and environment. For example, a D-A molecule containing benzothiadiazole and carbazole (B46965) moieties saw its quantum yield increase from approximately 0.1 in a dilute solution to 0.8 in an aggregated state. mdpi.com The emission color can be tuned across the visible spectrum by modifying the donor-acceptor strength within the molecule. Stronger electron-donating groups generally lead to red-shifted emission. researchgate.net The solvent environment also plays a crucial role; for many amino-substituted benzothiadiazoles, the fluorescence quantum yield decreases as solvent polarity increases due to the stabilization of non-radiative decay pathways. nih.gov
Table 2: Fluorescence Properties of Representative Benzothiadiazole-Based Fluorophores
| Compound/Derivative | Solvent | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Stokes Shift (cm⁻¹) |
|---|---|---|---|---|
| BT-SCC (dilute) | CH₂Cl₂ | - | ~0.1 | - |
| BT-SCC (aggregate) | CH₂Cl₂/Hexane | - | ~0.8 | - |
| Indazole-Benzothiadiazole (3) | Dichloromethane | 525 | 0.01 | - |
| Indazole-Benzothiadiazole (4) | Dichloromethane | 555 | 0.01 | - |
| Indazole-Benzothiadiazole (4, solid) | Solid State | - | 0.37 | - |
| Benzothiazole-difluoroborate (CF₃/OMe) | CHCl₃ | - | 0.98 | 3585 |
| Benzothiazole-difluoroborate (OMe/CF₃) | CHCl₃ | - | <0.01 | 6391 |
Data compiled from various benzothiadiazole-based systems. arkat-usa.orgmdpi.comnih.gov
Excited-State Intramolecular Proton Transfer (ESIPT) Mechanisms in Derivatives
Excited-State Intramolecular Proton Transfer (ESIPT) is a photophysical process that can occur in derivatives of 1H-imidazo[4,5-f] rsc.orgacs.orgnih.govbenzothiadiazole that possess both a proton-donating group (e.g., a hydroxyl group) and a proton-accepting group (e.g., a nitrogen atom on the imidazole or benzothiadiazole ring) in close proximity. nih.gov Upon photoexcitation, the acidity and basicity of these groups change, facilitating the transfer of a proton within the molecule to form an excited-state keto-tautomer. researchgate.net
This process results in a four-level photocycle (enol-ground, enol-excited, keto-excited, keto-ground) and is characterized by a dual emission or, more commonly, a single, large Stokes-shifted emission from the keto-tautomer. nih.gov The imidazole ring is a well-known participant in ESIPT processes. nih.govresearchgate.net Theoretical studies using Density Functional Theory (DFT) have shown that for molecules designed to undergo ESIPT, the intramolecular hydrogen bond is often strengthened in the excited state, leading to an ultra-low potential energy barrier for proton transfer, making the process spontaneous. researchgate.net This mechanism is a powerful tool for designing fluorescent probes with exceptionally large Stokes shifts, which is highly desirable for minimizing background signal in biological imaging. nih.gov
Intramolecular Charge Transfer (ICT) Characteristics and Solvatochromic Effects
The donor-acceptor (D-A) nature of substituted 1H-imidazo[4,5-f] rsc.orgacs.orgnih.govbenzothiadiazole systems leads to significant Intramolecular Charge Transfer (ICT) upon excitation. researchgate.net In the ground state, the molecule has a certain charge distribution, but upon absorption of a photon, an electron is promoted from the highest occupied molecular orbital (HOMO), often localized on the donor, to the lowest unoccupied molecular orbital (LUMO), typically localized on the benzothiadiazole acceptor. This creates a new excited state with a much larger dipole moment than the ground state. rsc.org
This change in dipole moment is the origin of the pronounced solvatochromism observed in these compounds. rsc.org In polar solvents, the larger dipole moment of the excited state is better stabilized than the ground state, leading to a lowering of the excited state energy. This results in a bathochromic (red) shift of the fluorescence emission spectrum as the solvent polarity increases. This phenomenon, known as positive solvatochromism, is a hallmark of ICT states. nih.gov The relationship between the Stokes shift and solvent polarity can often be described by the Lippert-Mataga equation, which provides a quantitative measure of the change in dipole moment upon excitation.
Table 3: Solvatochromic Shift in Emission of a Benzothiazolyl-1,2,3-triazole Derivative with an N(CH₃)₂ Donor Group
| Solvent | Emission Max (λ_em, nm) |
|---|---|
| Cyclohexane | 466 |
| Toluene | 500 |
| Dichloromethane | 515 |
| Acetonitrile | 540 |
Data illustrates the typical red-shift with increasing solvent polarity for a related D-A system. researchgate.net
Aggregation-Induced Emission (AIE) Behavior in Related Fused Systems
Aggregation-Induced Emission (AIE) is a photophysical phenomenon where molecules that are non-emissive or weakly fluorescent in dilute solutions become highly luminescent upon aggregation in a poor solvent or in the solid state. researchgate.net This behavior is contrary to the common aggregation-caused quenching (ACQ) effect. The mechanism of AIE is attributed to the Restriction of Intramolecular Motion (RIM), including intramolecular rotations and vibrations, in the aggregated state. mdpi.com In solution, these motions act as non-radiative pathways for the excited state to relax, quenching fluorescence. In an aggregate, these motions are physically hindered, which blocks the non-radiative channels and forces the excited state to decay radiatively, thus "turning on" the fluorescence.
While the parent 1H-imidazo[4,5-f] rsc.orgacs.orgnih.govbenzothiadiazole may not be inherently AIE-active, its derivatives, particularly those functionalized with known AIE-active moieties (AIEgens) like tetraphenylethylene (B103901) or certain carbazole structures, exhibit pronounced AIE characteristics. rsc.orgnih.govmdpi.com For example, a benzothiadiazole-carbazole derivative shows a dramatic enhancement of its fluorescence quantum yield from 0.1 in solution to 0.8 in aggregates. mdpi.com This property is highly valuable for developing solid-state lighting materials and "turn-on" fluorescent probes for biological sensing. acs.orgresearchgate.net
Time-Resolved Photoluminescence Spectroscopy for Excited-State Lifetimes
Time-resolved photoluminescence spectroscopy is a powerful technique used to measure the decay kinetics of the excited state, providing the excited-state lifetime (τ). This parameter represents the average time the molecule spends in the excited state before returning to the ground state and is crucial for understanding the competition between radiative (fluorescence) and non-radiative decay processes.
For typical fluorescent derivatives of benzothiadiazole, lifetimes are in the nanosecond (ns) range. researchgate.net However, certain structural modifications can lead to dramatically different lifetimes. For instance, the introduction of a heavy atom like bromine into the benzothiadiazole scaffold can promote intersystem crossing from the singlet excited state to a triplet excited state. This can result in phosphorescence with a much longer lifetime, on the order of microseconds (μs), as observed in 4-bromo-7-(3-pyridylamino)-2,1,3-benzothiadiazole. mdpi.com Time-resolved studies can also reveal dynamic processes occurring in the excited state, such as solvent relaxation around the ICT state or conformational changes, which can manifest as multi-exponential decay kinetics. researchgate.netresearchgate.net These measurements provide deep insight into the deactivation pathways of the excited state. diva-portal.org
Table 4: Representative Excited-State Lifetimes for Benzothiadiazole Derivatives
| Compound | Lifetime (τ) | Emission Type | Notes |
|---|---|---|---|
| 4-bromo-7-(3-pyridylamino)-2,1,3-benzothiadiazole | 9 μs | Phosphorescence | Heavy-atom effect promotes intersystem crossing. mdpi.com |
| Benzothiazolyl-1,2,3-triazoles | 5-12 ns (short component) | Fluorescence (ICT/π-π*) | Bi-exponential decay observed. researchgate.net |
| Benzothiazolyl-1,2,3-triazoles | 45-100 ns (long component) | Fluorescence | Bi-exponential decay observed. researchgate.net |
| 2,1,3-Benzoxadiazole Derivative (monomer) | Longer lifetime | Fluorescence | Attributed to monomeric species in solution. researchgate.net |
| 2,1,3-Benzoxadiazole Derivative (aggregate) | Shorter lifetime | Fluorescence | Attributed to aggregated species in solution. researchgate.net |
Derivatization and Structure Property Relationships in 1h Imidazo 4,5 F 1 2 3 Benzothiadiazole Analogues
Impact of Substituent Effects on Electronic and Photophysical Characteristics
The electronic and photophysical properties of heterocyclic compounds are profoundly influenced by the nature and position of substituents. The 2,1,3-benzothiadiazole (B189464) (BTD) moiety, which forms the core of the target compound, is a well-established electron acceptor. nih.govacs.orgrsc.org The introduction of various functional groups onto the benzoid ring of this core allows for the systematic tuning of its molecular orbital energies and, consequently, its optical behavior.
The attachment of electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups, generally raises the energy of the Highest Occupied Molecular Orbital (HOMO). nih.gov Conversely, the introduction of electron-withdrawing groups (EWGs) like fluoro (-F) or cyano (-CN) moieties tends to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO). acs.orgnih.govrsc.org This strategic manipulation of frontier molecular orbital energies directly impacts the HOMO-LUMO energy gap (Eg), which is a critical determinant of the molecule's absorption and emission properties. nih.govmdpi.com A reduction in the energy gap typically leads to a bathochromic (red) shift in the absorption and emission spectra.
Research on various BTD derivatives has demonstrated these principles effectively. For instance, the regioselective placement of a methoxy group on the BTD ring can significantly alter the emissive behavior and circumvent fluorescence quenching in polar solvents. researchgate.net Similarly, N-substituted BTD derivatives have been synthesized and characterized, showing a clear structure-photophysical relationship. nih.govnih.gov The effect of substituents on the electronic properties of benzothiazole (B30560) derivatives has been studied, showing that a -NO₂ group can lower both HOMO and LUMO levels, leading to a reduced energy gap compared to a -CH₃ group. nih.gov These established principles are directly applicable to the 1H-imidazo[4,5-f] nih.govresearchgate.netnih.govbenzothiadiazole system, where functionalization on either the benzoid or the imidazole (B134444) portion of the molecule can be used to tailor its characteristics.
| Compound/Substituent | Effect on Frontier Orbitals | Observed Photophysical Change | Reference |
|---|---|---|---|
| Methoxy (-OCH₃) on BTD | Raises HOMO Energy | Modulates fluorescence emission; circumvents quenching in polar protic solvents. | researchgate.net |
| Phenyl (-C₆H₅) on BTD | Extends π-conjugation | Leads to long-lived fluorescence depending on substitution pattern. | researchgate.net |
| Methyl (-CH₃) on BTD | Weak Electron-Donating | Fine-tunes HOMO/LUMO levels, affecting charge transfer characteristics. | acs.org |
| Nitro (-NO₂) on Benzothiazole | Strong Electron-Withdrawing | Lowers both HOMO and LUMO energies, significantly reducing the energy gap. | nih.gov |
| Various N-substituents on BTD | Modulates donor strength | Results in tunable fluorescence and solvatochromic properties. | nih.gov |
Strategic Design for Tuning Optoelectronic Properties through Molecular Engineering
Molecular engineering provides a powerful toolkit for designing molecules with specific optoelectronic properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells. A prevalent design strategy involves creating molecules with a donor-acceptor (D-A) or donor-π-bridge-acceptor (D-π-A) architecture. mdpi.commdpi.comnih.gov In this context, the electron-deficient 1H-imidazo[4,5-f] nih.govresearchgate.netnih.govbenzothiadiazole system is an excellent candidate to serve as the acceptor moiety.
By chemically linking this acceptor core to various electron-donating units (e.g., carbazole (B46965), triphenylamine) through a π-conjugated bridge (e.g., thiophene), it is possible to induce an intramolecular charge transfer (ICT) upon photoexcitation. mdpi.com The extent of this ICT, which dictates the color and efficiency of light absorption and emission, can be precisely controlled by:
Modulating the Acceptor Strength: The electron-accepting capability of the benzothiadiazole core can be enhanced through the introduction of strong EWGs, such as fluorine or cyano groups. acs.orgrsc.orgnih.gov Fluorination, in particular, is a common strategy for lowering LUMO levels and improving the electronic properties of π-conjugated materials. rsc.org
Modifying the π-Bridge: The nature and length of the π-bridge influence the degree of electronic communication between the donor and acceptor units, affecting charge transport and molecular geometry. researchgate.net
Theoretical analysis using Density Functional Theory (DFT) is often employed to predict the photovoltaic and optoelectronic properties of newly designed molecules, guiding synthetic efforts. mdpi.comresearchgate.net This computational approach helps in understanding the distribution of frontier molecular orbitals and predicting properties like absorption spectra, reorganization energies, and open-circuit voltage in solar cell applications. researchgate.net
| Molecular Engineering Strategy | Objective | Impact on Properties | Reference |
|---|---|---|---|
| Donor-Acceptor (D-A) Architecture | Induce Intramolecular Charge Transfer (ICT) | Tunable absorption/emission, large Stokes shifts, solvatochromism. | mdpi.com |
| Fluorination of Acceptor Core | Increase electron affinity; lower LUMO | Improves electron transport, enhances photovoltaic performance. | rsc.orgnih.gov |
| End-Capped Acceptor Modification | Modify electronic and solubility properties | Can lead to broader absorption, lower bandgap, and efficient charge transport. | researchgate.net |
| Incorporation of π-Bridges (e.g., Thiophene) | Extend conjugation path | Red-shifts absorption, improves charge carrier mobility. | researchgate.net |
Synthesis and Evaluation of Extended π-Conjugated 1H-Imidazo[4,5-f]nih.govresearchgate.netnih.govbenzothiadiazole Systems
Extending the π-conjugation of the 1H-imidazo[4,5-f] nih.govresearchgate.netnih.govbenzothiadiazole core by attaching other aromatic or heteroaromatic moieties is a key strategy for developing materials with tailored properties for organic electronics. rsc.orgresearchgate.net Increased conjugation generally leads to a smaller HOMO-LUMO gap, resulting in a bathochromic shift of absorption and emission to longer wavelengths, which is desirable for applications like near-infrared emitters and organic photovoltaics. mdpi.com
The synthesis of these extended systems typically relies on modern cross-coupling reactions. Palladium-catalyzed methods such as the Stille, Suzuki, and Sonogashira reactions are widely employed to form new carbon-carbon bonds between the halogenated benzothiadiazole precursor and various organometallic or boronic acid derivatives of other heterocycles like thiophene (B33073), selenophene, or pyridine. mdpi.comnih.govmdpi.com Direct C-H arylation has also emerged as a more atom-economical alternative. nih.gov
The evaluation of these newly synthesized π-extended systems involves a combination of spectroscopic and electrochemical techniques:
UV-Visible Absorption and Photoluminescence Spectroscopy: These methods are used to determine the optical properties, such as the maximum absorption (λmax) and emission wavelengths, Stokes shift, and fluorescence quantum yield. mdpi.comnih.gov
Cyclic Voltammetry (CV): This electrochemical technique is used to measure the oxidation and reduction potentials of the molecule, from which the HOMO and LUMO energy levels can be estimated. These values are crucial for assessing the material's potential for use in electronic devices and for calculating the electrochemical energy gap. mdpi.comnih.gov
Studies on D-A-D molecules based on a BTD core linked to units like selenophene, pyridine, or 3,4-ethylenedioxythiophene (B145204) (EDOT) have shown that these compounds absorb light over a wide range and exhibit narrow energy gaps (1.75–2.38 eV), confirming their semiconductor properties. mdpi.com
| π-Extended System (BTD Core) | Synthetic Method | Key Evaluated Property | Reference |
|---|---|---|---|
| 4,7-di(selenophen-2-yl)BTD | Stille Coupling | HOMO = -5.12 eV, Eg = 2.00 eV | mdpi.com |
| 4,7-bis(5-(pyridin-2-yl)thiophen-2-yl)BTD | Stille Coupling | HOMO = -5.24 eV, Eg = 2.38 eV | mdpi.com |
| 4,7-bis(5-(3,4-ethylenedioxythiophene)thiophen-2-yl)BTD | Stille Coupling | HOMO = -4.78 eV, Eg = 1.75 eV | mdpi.com |
| 4,7-di(thien-2-yl)BTD | Suzuki Coupling | Red-shifted absorption compared to core. | mdpi.com |
Exploration of Fused Ring Systems Incorporating the 1H-Imidazo[4,5-f]nih.govresearchgate.netnih.govbenzothiadiazole Motif
Creating larger, more rigid, and planar molecules by fusing additional rings onto a core structure is a sophisticated strategy in materials science. rsc.orgresearchgate.net For the 1H-imidazo[4,5-f] nih.govresearchgate.netnih.govbenzothiadiazole motif, fusing further rings could enhance intermolecular π-π stacking in the solid state, which is beneficial for charge transport in thin-film devices. This structural rigidification can also lead to improved thermal stability and photostability.
The synthesis of complex fused heterocyclic systems can be achieved through various advanced organic reactions. Methodologies include intramolecular cyclization reactions, photochemical cyclizations, and cycloaddition reactions. rsc.orgresearchgate.netrsc.org For example, UV-mediated approaches have been developed for preparing benzo acs.orgnih.govimidazo[1,2-a]cyclopenta[e]pyridine derivatives, demonstrating the utility of photochemistry in constructing fused imidazoles. researchgate.netnih.gov Similarly, inverse electron-demand Diels-Alder reactions have been used to create fused-ring systems from electron-poor dienes. rsc.org
While specific examples of fusing additional rings onto the 1H-imidazo[4,5-f] nih.govresearchgate.netnih.govbenzothiadiazole system are not prevalent, related structures provide insight into potential synthetic routes. The synthesis of 5H-Benzo[d]Benzo[4,5]Imidazo[2,1-b][1,3]Thiazine, a novel electron-acceptor core, was achieved via a copper-catalyzed reaction, demonstrating a viable pathway for building complex fused imidazoles. nih.govfrontiersin.org Such strategies could be adapted to first synthesize derivatives of 1H-imidazo[4,5-f] nih.govresearchgate.netnih.govbenzothiadiazole bearing appropriate functional groups, which could then undergo subsequent intramolecular ring-closing reactions to yield larger, fully fused aromatic systems. The resulting materials would be expected to exhibit significantly red-shifted absorption and potentially unique charge transport properties due to their extended, planar structures.
Applications of 1h Imidazo 4,5 F 1 2 3 Benzothiadiazole and Its Derivatives in Advanced Functional Materials
Utilization in Organic Light-Emitting Diodes (OLEDs) as Emitters or Electron Transporters
Derivatives of the benzothiadiazole (BTD) scaffold, which shares its core heterocyclic system with 1H-imidazo[4,5-f] rsc.orgresearchgate.netbenzothiadiazole, are integral to the advancement of Organic Light-Emitting Diode (OLED) technology. These compounds are employed as luminophores and are considered important units in innovative optoelectronic devices. researchgate.net The incorporation of an imidazole (B134444) core into benzothiadiazole-based luminophores is a viable strategy for developing new materials. researchgate.net
Specifically, novel orange-yellow to near-infrared (NIR) emitters based on 5,6-difluorobenzo[c] rsc.orgrsc.orgthiadiazole have been designed. frontiersin.org By inserting a thiophene (B33073) π-bridge between an electron-donating triphenylamine (B166846) (TPA) moiety and the electron-accepting BTD unit, researchers have achieved a significant red-shift in emission. frontiersin.org Doped devices using these emitters have demonstrated high maximum external quantum efficiencies (EQEs) of up to 5.75% for deep-red emission. frontiersin.org Non-doped devices have successfully produced NIR emission with a maximum EQE of 1.44%. frontiersin.org
Furthermore, benzimidazo[1,2-a] researchgate.netbenzothiazine (BBIT), a related heterocyclic system, has been introduced as a novel electron-accepting core for bipolar host materials in solution-processable thermally activated delayed fluorescence (TADF)-OLEDs. frontiersin.orgnih.gov These host materials exhibit high triplet energies (ET) of 3.0 eV and superior thermal robustness. nih.gov TADF-OLEDs fabricated using these hosts have achieved impressive maximum EQEs, with one device reaching 23.3%. frontiersin.orgnih.gov
Table 1: Performance of OLEDs Incorporating Benzothiadiazole Derivatives
| Emitter/Host Material | Role | Emission Color | Max. EQE (%) | Device Type |
|---|---|---|---|---|
| BTDF-TtTPA | Emitter | Deep-Red | 5.75 | Doped |
| BTDF-TtTPA | Emitter | Near-Infrared | 1.44 | Non-doped |
| CzBBIT | Host | Green (with IAcTr-out emitter) | 23.3 | Solution-processed TADF |
| 2CzBBIT | Host | Green (with IAcTr-out emitter) | 18.7 | Solution-processed TADF |
Integration into Organic Photovoltaics (OPVs) and Dye-Sensitized Solar Cells (DSSCs)
The electron-deficient character of the benzothiadiazole unit makes it a popular acceptor moiety in the design of donor-acceptor (D-A) type molecules and polymers for organic solar cells (OSCs) and dye-sensitized solar cells (DSSCs). co-ac.commdpi.comresearchgate.net
In the realm of DSSCs, several benzothiadiazole-based organic dyes have been developed as photosensitizers. rsc.orgnih.gov These dyes typically consist of an electron donor, a π-spacer, and an electron acceptor. nih.gov For instance, a series of five benzothiadiazole-based dyes demonstrated power conversion efficiencies (PCEs) ranging from 7.0% to 9.8%. rsc.org A co-sensitization approach, combining two of these dyes, further boosted the PCE to 10.9% with an iodine-based liquid electrolyte. rsc.org In another study, D–π–A metal-free organic dyes containing a dithienopyrrolobenzothiadiazole (DTPBT) unit as a π-spacer were synthesized. rsc.org A DSSC sensitized by one of these dyes, DTP4, which uses triphenylamine as the donor, achieved a PCE of 7.55%. rsc.org The introduction of fluorine atoms into the benzothiadiazole unit has also been explored to enhance the electron-withdrawing ability of the acceptor, with one such dye achieving a champion PCE of 10.2%. researchgate.net
For organic photovoltaics, benzothiadiazole derivatives are used to construct small molecule donors and conjugated polymers. A new A–D–A small molecule with anthradithiophene as the donor and benzothiadiazole as the acceptor showed a broad absorption range and was used in a solution-processed OSC, achieving a PCE of 0.55% after optimization. rsc.org Fluorinated benzothiadiazole-based polymers are particularly promising. nih.gov For example, the polymer PffBT4T-2OD, which uses a fluorinated benzothiadiazole unit, has reached a PCE of 10.8%. nih.gov
Table 2: Performance of Solar Cells with Benzothiadiazole-Based Materials
| Material Type | Application | Key Feature | Power Conversion Efficiency (PCE) (%) |
|---|---|---|---|
| Organic Dyes (co-sensitized) | DSSC | Benzothiadiazole-based | 10.9 |
| DTP4 Dye | DSSC | Dithienopyrrolobenzothiadiazole spacer | 7.55 |
| LS101 Dye | DSSC | Benzothiadiazole acceptor | 10.2 |
| A-D-A Small Molecule | OPV | Anthradithiophene donor | 0.55 |
| PffBT4T-2OD Polymer | OPV | Fluorinated Benzothiadiazole | 10.8 |
Role in Organic Field-Effect Transistors (OFETs)
Benzothiadiazole-containing polymers have demonstrated significant potential for use in organic field-effect transistors (OFETs), which require both p-type (hole-transporting) and n-type (electron-transporting) semiconductors. nih.gov The strong electron-accepting nature of the benzothiadiazole unit is instrumental in developing high-performance n-type materials, whose performance often lags behind their p-type counterparts. nih.gov
Researchers have synthesized copolymers of cyclopenta[2,1-b:3,4-b']dithiophene (CDTT) with various functionalized benzothiadiazole acceptors. nih.gov By selectively tuning the acceptor functionality, the optoelectronic properties of the resulting polymers can be controlled. For instance, a polymer incorporating a benzothiadiazole unit with one cyano and one fluorine group (PCDTT-FCNBT) exhibited significantly improved performance in OFET devices, demonstrating an electron mobility of 0.4 cm² V⁻¹ s⁻¹. nih.gov In contrast, a similar polymer with two cyano groups (PCDTT-DCNBT) showed a more moderate electron mobility of 0.031 cm² V⁻¹ s⁻¹. nih.gov
Another study focused on a soluble D-A-D type molecule, DH-BTZ-4T, where a central benzothiadiazole unit is flanked by dihexylquaterthiophene arms. researchgate.net OFETs fabricated from this material via vacuum deposition showed promising hole mobilities of 0.17 cm²/(Vs) and on/off current ratios of 1 × 10⁵. researchgate.net
Table 3: Performance of OFETs Based on Benzothiadiazole Derivatives
| Material | Device Type | Carrier Mobility (cm² V⁻¹ s⁻¹) | Carrier Type |
|---|---|---|---|
| PCDTT-FCNBT | Polymer OFET | 0.4 | Electron (n-type) |
| PCDTT-DCNBT | Polymer OFET | 0.031 | Electron (n-type) |
| DH-BTZ-4T | Small Molecule OFET | 0.17 | Hole (p-type) |
Development of Fluorescent Probes and Chemosensors for Analytical Applications
The inherent fluorescence of the 2,1,3-benzothiadiazole (B189464) (BTD) core makes it an excellent building block for creating fluorescent probes and chemosensors for detecting a variety of analytes, including ions and neutral molecules. semanticscholar.orgmdpi.com These sensors operate through mechanisms like intramolecular charge transfer (ICT), which can lead to observable changes in their optical properties upon interaction with a target analyte. researchgate.net
Derivatives of 1H-imidazo[4,5-b]phenazine, a related fused heterocyclic system, have been developed as reversible fluorescent chemosensors. dntb.gov.ua For example, 1,3-dihydro-2H-imidazo[4,5-b]phenazine-2-thione has been synthesized as a ratiometric chemosensor for the ultrasensitive detection of Hg²⁺ ions in aqueous solutions. scholaris.ca This sensor demonstrated a very low limit of detection of 0.167 nM and could also be used to separate mercury ions from water with an adsorption ratio of up to 96%. scholaris.ca The development of ion test strips based on this chemosensor allows for convenient and efficient detection of Hg²⁺. scholaris.ca BTD-based fluorophores have been widely applied as bioprobes for imaging various cellular components and processes. semanticscholar.org
Exploration as Wavelength Shifting Materials
Benzothiadiazole-based fluorophores are being explored as potential wavelength-shifting materials. These materials are capable of absorbing light at shorter wavelengths and re-emitting it at longer wavelengths, a property valuable in applications such as scintillators and solar concentrators.
A series of benzothiadiazole-based fluorophores have been synthesized that exhibit large Stokes shifts (greater than 160 nm). researchgate.net These compounds show multiple broad absorbance bands from the UV region up to 600 nm and a strong fluorescence peak around 700 nm in chloroform. researchgate.net The significant Stokes shifts are attributed to intramolecular charge transfer (ICT) upon excitation. It was noted that fluorophores with asymmetrical structures tended to have larger Stokes shifts compared to their symmetrical counterparts, which is due to larger changes in dipole moment upon excitation. researchgate.net
Potential in Catalytic Systems (e.g., Photocatalytic Hydrogen Production)
Donor-acceptor type organic polymers incorporating the benzothiadiazole unit are emerging as a promising class of photocatalysts for solar fuel production, particularly for hydrogen generation from water. diva-portal.org Covalent organic frameworks (COFs), which are crystalline porous polymers, have been identified as outstanding photocatalysts for converting solar energy to hydrogen. rsc.org
Researchers have designed and synthesized several series of benzothiadiazole and derivative-based sp² carbon-conjugated COFs (sp²c-COFs). rsc.org These materials exhibit good chemical and physical stability. rsc.org In one study, the benzothiadiazole-based COFs showed much higher photocatalytic activity compared to derivative-based ones. rsc.org The average hydrogen evolution rates for two of these COFs, HIAM-0001 and HIAM-0004, were as high as 1410 μmol g⁻¹ h⁻¹ and 1526 μmol g⁻¹ h⁻¹, respectively, under visible light. rsc.org Another facile synthesis strategy using "two-in-one" monomers for imine-type COFs also yielded impressive results. rsc.org The COF designated HIAM-0011 exhibited an average hydrogen evolution rate of up to 16.98 mmol g⁻¹ h⁻¹ with excellent stability. rsc.org Studies suggest that the protonation of the benzothiadiazole unit is likely a crucial intermediate step in the photocatalytic reaction, especially under acidic conditions. diva-portal.org
Table 4: Hydrogen Evolution Rates for Benzothiadiazole-Based COF Photocatalysts
| Catalyst | Catalyst Type | Average Hydrogen Evolution Rate |
|---|---|---|
| HIAM-0001 | sp²c-COF | 1410 μmol g⁻¹ h⁻¹ |
| HIAM-0004 | sp²c-COF | 1526 μmol g⁻¹ h⁻¹ |
| HIAM-0011 | Imine-type COF | 16.98 mmol g⁻¹ h⁻¹ |
Supramolecular Chemistry and Self Assembly of 1h Imidazo 4,5 F 1 2 3 Benzothiadiazole Based Systems
Investigation of Non-Covalent Interactions (e.g., π-π stacking, C-H···N, C-H···π)
The architecture of materials based on 1H-imidazo[4,5-f] nih.govmdpi.comresearchgate.netbenzothiadiazole is fundamentally directed by a network of non-covalent interactions. The imidazole (B134444) fragment offers both a hydrogen bond donor (N-H group) and acceptor sites (pyridine-like nitrogen atom), while the extended aromatic system of the entire molecule facilitates π-π stacking and other weak interactions. nih.govmdpi.com
Detailed crystallographic analyses of closely related systems reveal the prevalence and nature of these interactions. For instance, in donor-acceptor molecules containing a benzothiadiazole unit, multiple short intermolecular contacts are observed. mdpi.com These include C-H···N and C-H···S hydrogen bonds, aromatic C-H···π interactions, and significant π-π stacking, which collectively dictate the crystal packing. researchgate.netmdpi.com In one such derivative, 4-(1-(4-(9H-carbazol-9-yl)phenyl)-1H-1,2,3-triazol-4-yl)benzo[c] nih.govmdpi.comnih.govthiadiazole, π-π stacking between the electron-rich carbazole (B46965) ring and the thiadiazole unit plays a crucial role in forming a head-to-tail crystal packing structure. mdpi.com Similarly, studies on tizanidine, a derivative featuring the 2,1,3-benzothiadiazole (B189464) core, show the formation of dimers through N—H···N hydrogen bonds. mdpi.com
These interactions are critical in determining the solid-state structure and, consequently, the material's properties. The table below summarizes typical non-covalent interactions and their geometries as observed in analogous molecular systems.
| Interaction Type | Interacting Groups | Typical Distance (Å) | Significance |
|---|---|---|---|
| π-π stacking | Benzothiadiazole ↔ Phenyl/Carbazole | ~3.4 - 3.8 | Governs columnar packing and charge transport pathways. |
| C-H···N | Aromatic C-H ↔ Triazole/Imidazole N | ~2.56 | Directs molecular alignment and stabilizes crystal lattice. mdpi.com |
| C-H···π | Phenyl C-H ↔ Benzothiadiazole π-system | ~2.87 | Contributes to the formation of 3D supramolecular networks. researchgate.netmdpi.com |
| N-H···N | Imidazole N-H ↔ Imidazole N | ~2.0 - 2.2 | Forms strong, directional linkages leading to chains or dimers. mdpi.com |
| C-H···S | Aromatic C-H ↔ Thiadiazole S | ~2.95 - 2.99 | Weak interaction that contributes to overall packing stability. mdpi.com |
Design and Formation of Molecular Cages and Architectures
The defined geometry and interactive potential of benzothiadiazole-containing molecules make them excellent building blocks for the construction of discrete, three-dimensional supramolecular architectures such as molecular cages. These structures are created through a process of self-assembly, where multiple components combine spontaneously to form a stable, hollow structure.
A prime example is the formation of a self-assembled cage from components featuring the benzothiadiazole core. nih.govmdpi.com Researchers have successfully synthesized a trigonal prismatic cage via the [3+2] condensation of 4,4′-(benzothiadiazole-4,7-diyl)dibenzaldehyde with tris(2-aminoethyl)amine (B1216632) (TREN). mdpi.com This process involves the formation of reversible imine bonds, which allows for "error-checking" during assembly, leading to a high yield of the desired cage structure. nih.govmdpi.com The formation of the cage was confirmed using NMR spectroscopy and mass spectrometry. mdpi.com
Such molecular cages possess an internal cavity capable of encapsulating guest molecules, leading to applications in sensing, catalysis, and separations. mdpi.com The benzothiadiazole panels in these cages often impart useful photophysical properties. For instance, the cage reported for cadmium detection functions as a "turn-on" fluorescent probe. nih.govmdpi.com The fluorescence of the system is enhanced upon the addition of cadmium ions, which causes the cage to decompose, releasing the more emissive precursor components. mdpi.com
The 1H-imidazo[4,5-f] nih.govmdpi.comresearchgate.netbenzothiadiazole scaffold is an ideal candidate for similar design strategies. By functionalizing the 4 and 7 positions with reactive groups like aldehydes, it could serve as a planar panel for the assembly of novel molecular cages and other complex architectures with potentially enhanced guest-binding and photophysical properties due to the integrated imidazole unit.
Self-Assembly Processes and their Influence on Material Properties
The self-assembly of 1H-imidazo[4,5-f] nih.govmdpi.comresearchgate.netbenzothiadiazole-based systems into ordered aggregates can profoundly influence their bulk properties, particularly their photophysical and electronic characteristics. The process can lead to the formation of diverse morphologies, including nanoparticles, microcrystals, liquid crystals, and supramolecular polymers, each with distinct functionalities. researchgate.netmdpi.comnih.govnih.gov
The final assembled structure and its properties are highly dependent on the molecular design and the processing conditions. For example, in a series of 4,7-diphenyl-2,1,3-benzothiadiazole (B12581777) derivatives, the nature of the linkage groups (ether, ester, or amide) was found to have a dramatic effect on self-assembly. researchgate.net The ether- and amide-linked compounds formed thermotropic liquid crystalline phases with columnar structures, while the ester-linked counterparts were non-mesogenic. This difference in assembly directly translated to their optical properties, with the more ordered ether and amide compounds exhibiting significantly red-shifted emission. researchgate.net Similarly, another benzothiadiazole derivative was shown to assemble into uniform cube-like micro-crystals or nanospherical structures depending on the preparation method, a process driven by a synergy of hydrogen bonding and π-π stacking. mdpi.com
Furthermore, self-assembly can be used to create stimuli-responsive materials. Metallo-supramolecular polymers have been constructed using a benzothiadiazole-functionalized dinuclear platinum(II) acetylide monomer. nih.govsemanticscholar.org The monomer itself is highly fluorescent, but upon supramolecular polymerization through metal-ligand coordination, the fluorescence is severely quenched. This assembly and the corresponding change in optical properties are reversible, allowing for the creation of materials for applications such as fluorescent security and information processing. nih.govsemanticscholar.org The self-assembly of fluorene (B118485) benzothiadiazole co-oligomers into nanoparticles also demonstrates how molecular structure and side-chains can be engineered to tune emission color and facilitate energy transfer within the assembled nanostructures. nih.gov
| Type of Self-Assembly | Molecular System Example | Resulting Structure/Phase | Influence on Material Properties |
|---|---|---|---|
| Aggregation | D-A molecule with Benzothiadiazole acceptor | Cube-like micro-crystals, nanospheres | Aggregation-Induced Emission (AIE) effect. mdpi.com |
| Liquid Crystal Formation | Polycatenars with Benzothiadiazole core | Columnar hexagonal/rectangular phases | Red-shifted luminescence in the ordered phase. researchgate.net |
| Supramolecular Polymerization | Benzothiadiazole-Pt(II) acetylide monomer | Metallo-supramolecular polymer | Fluorescence quenching upon polymerization; stimuli-responsive. nih.govsemanticscholar.org |
| Nanoparticle Formation | Fluorene-Benzothiadiazole co-oligomers | Aqueous self-assembled nanoparticles | Tunable emission color and efficient energy transfer. nih.gov |
Future Research Directions and Unaddressed Challenges for 1h Imidazo 4,5 F 1 2 3 Benzothiadiazole
Development of Novel and Environmentally Sustainable Synthetic Methodologies
A significant hurdle in exploring the potential of 1H-imidazo[4,5-f] nih.govresearchgate.netnih.govbenzothiadiazole and its derivatives is the development of efficient, versatile, and green synthetic routes. Current methodologies often rely on multi-step processes with harsh reaction conditions, limiting the accessible molecular diversity and large-scale production.
Future research in this area should focus on:
Catalyst-Free and Green Solvents: Exploring catalyst-free reaction conditions, for instance using solvents like 2,2,2-trifluoroethanol (B45653) which can act as both solvent and catalyst, represents a promising eco-friendly approach. researchgate.net The use of ionic liquids as green promoters and solvents at ambient temperatures is another avenue to bypass harsh conditions and volatile organic solvents. researchgate.net
Electrochemical Synthesis: Electro-organic synthesis offers a sustainable alternative to traditional methods that use hazardous chemical oxidants or catalysts. researchgate.netscilit.com Developing electrochemical protocols for the synthesis of 1H-imidazo[4,5-f] nih.govresearchgate.netnih.govbenzothiadiazole derivatives could lead to rapid, efficient, and environmentally benign production. researchgate.netscilit.com
Microwave-Assisted Synthesis: Employing microwave irradiation as an energy source can significantly accelerate reaction times and improve yields compared to conventional heating methods, making it a valuable tool for efficiently creating libraries of new derivatives. researchgate.netnih.gov
| Methodology | Key Advantages | Potential Challenges | Relevant Precursors |
|---|---|---|---|
| Multicomponent Reactions | High atom economy, operational simplicity, rapid access to complexity. | Optimization of reaction conditions, potential for side products. | o-phenylenediamines, aldehydes, CH-acids. researchgate.net |
| Electrochemical Synthesis | Avoids chemical oxidants, mild conditions, high efficiency. scilit.com | Requires specialized equipment, electrolyte optimization. | bis(2-aminophenyl)disulfides, aromatic aldehydes. researchgate.net |
| Microwave-Assisted Synthesis | Drastically reduced reaction times, improved yields. nih.gov | Scalability can be an issue, requires specific equipment. | Substituted benzothiadiazoles and boronic acids. researchgate.net |
| Catalyst-Free Synthesis | Cost-effective, avoids metal contamination, environmentally friendly. researchgate.net | Limited to specific reaction types, may require higher temperatures. | 2-mercaptobenzimidazole, acetylenedicarboxylates. researchgate.net |
Rational Design Principles for Tailored Optoelectronic and Photophysical Behaviors
The 2,1,3-benzothiadiazole (B189464) (BTD) core is a well-established electron acceptor, and its combination with the imidazole (B134444) donor within the same fused structure creates an intrinsic donor-acceptor (D-A) character. This makes the 1H-imidazo[4,5-f] nih.govresearchgate.netnih.govbenzothiadiazole scaffold highly promising for applications in organic electronics and photonics. The key challenge is to establish clear structure-property relationships to precisely control its electronic and optical properties.
Key design principles to be explored include:
Regioselective Functionalization: The emissive behavior of BTD derivatives is strongly dependent on the position of substituents on the benzene (B151609) ring. researchgate.net Future work must systematically investigate how functionalization at different positions of the imidazole and benzothiadiazole moieties of the fused system influences the intramolecular charge transfer (ICT), absorption/emission wavelengths, and quantum yields. researchgate.net
Donor-Acceptor (D-A) Strength Tuning: Attaching various electron-donating or electron-withdrawing groups to the core structure can modulate the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). This allows for fine-tuning of the bandgap and, consequently, the color of emission from yellow to red. researchgate.net
Steric Engineering: Introducing bulky groups, such as methyl substituents, can induce a nonplanar arrangement between donor and acceptor units. nih.govacs.org This steric hindrance can inhibit intermolecular aggregation and control the degree of ICT, leading to blue-shifted absorption and emission, and preventing aggregation-caused quenching (ACQ) in the solid state. nih.govacs.org
Extending π-Conjugation: Coupling the core scaffold with different heterocycles or aromatic systems can extend the π-conjugation, leading to red-shifted emissions and potentially enhanced charge transport properties. researchgate.net However, care must be taken as excessively planar and π-conjugated skeletons can sometimes lead to fluorescence quenching in the aggregated state. researchgate.net
Exploration of Emerging Applications in Advanced Technologies
While BTD and benzimidazole (B57391) derivatives have been widely explored, the unique electronic structure of 1H-imidazo[4,5-f] nih.govresearchgate.netnih.govbenzothiadiazole could unlock novel applications. The primary challenge is to synthesize and characterize materials that meet the stringent performance requirements of advanced technologies.
Promising areas for future application-oriented research are:
Organic Light-Emitting Diodes (OLEDs): The development of bipolar host materials with high triplet energies is crucial for efficient thermally activated delayed fluorescence (TADF)-OLEDs. nih.gov The 1H-imidazo[4,5-f] nih.govresearchgate.netnih.govbenzothiadiazole core, by incorporating donor and acceptor moieties, could be functionalized to create bipolar hosts. nih.gov Solution-processed OLEDs using derivatives of this scaffold could exhibit high external quantum efficiencies. nih.govnih.gov
Organic Field-Effect Transistors (OFETs): Rational design of multidonor BTD derivatives has led to materials that act as efficient p-type semiconductors. researchgate.netnih.gov By analogy, derivatives of 1H-imidazo[4,5-f] nih.govresearchgate.netnih.govbenzothiadiazole could be designed to exhibit high charge carrier mobilities, making them potential candidates for OFETs and hybrid organic field-effect optical waveguides (OFEWs). nih.gov
Bioimaging and Sensors: BTD-based fluorophores are known for their large Stokes shifts and strong ICT interactions, making them useful as fluorescent probes. nih.gov The imidazole component can provide sites for hydrogen bonding and specific interactions with biological targets. This combination could be exploited to develop novel probes for bioimaging or sensors for detecting specific analytes.
Photovoltaics: The D-A nature of the scaffold is highly relevant for organic photovoltaics. The compound could serve as a building block for creating new conjugated polymers or small molecules for use as donor or acceptor materials in organic solar cells.
Advancements in Computational Modeling for Predictive Material Design and Performance
Synthesizing and characterizing every possible derivative of 1H-imidazo[4,5-f] nih.govresearchgate.netnih.govbenzothiadiazole is impractical. Computational modeling offers a powerful tool to predict material properties, understand structure-property relationships, and guide synthetic efforts, thereby accelerating the discovery of high-performance materials.
Future research should leverage computational tools for:
Quantum Chemical Calculations: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can be used to optimize ground and excited state geometries and predict key parameters like HOMO-LUMO energy levels, absorption/emission spectra, and triplet energies. nih.govresearchgate.net This allows for the in-silico screening of potential candidates before synthesis.
Machine Learning (ML) Models: Designing molecules with optimal properties is challenging due to complex structure-property relationships. nih.gov ML models, such as Random Forest or XGBoost, can be trained on existing experimental and computational data to rapidly predict the photophysical properties (e.g., absorption and emission wavelengths) of new BTD derivatives. nih.gov
Interpretable ML with SHAP Analysis: To move beyond black-box predictions, techniques like SHapley Additive exPlanations (SHAP) can be employed to interpret ML model predictions. nih.gov This provides crucial design insights by identifying the specific molecular fragments or features that have the greatest impact on the desired properties, such as the effect of solvent polarity or the presence of certain functional groups on emission wavelengths. nih.gov
Modeling of Intermolecular Interactions: Hirshfeld surface analysis and energy framework calculations can be used to evaluate and visualize intermolecular interactions in the solid state. researchgate.net This is critical for understanding crystal packing and its influence on solid-state emission and charge transport properties.
| Computational Method | Predicted Properties | Impact on Research |
|---|---|---|
| DFT/TD-DFT | HOMO/LUMO energies, optical absorption/emission spectra, triplet energies. nih.gov | Pre-screening of candidates, understanding electronic transitions. |
| Machine Learning (e.g., Random Forest) | Maximum absorption and emission wavelengths, Stokes shift. nih.gov | Accelerated high-throughput screening of large virtual libraries. |
| SHAP Analysis | Identifies key molecular features influencing properties. nih.gov | Provides rational design rules and explains structure-property relationships. |
| Hirshfeld Surface Analysis | Visualizes and quantifies intermolecular interactions. researchgate.net | Predicts crystal packing and its effect on solid-state properties. |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1H-imidazo[4,5-f][2,1,3]benzothiadiazole derivatives?
- Methodological Answer : The most efficient synthesis involves Friedel-Crafts acylation under solvent-free conditions using Eaton’s reagent (P2O5/MeSO3H), yielding 90–96% of fused imidazo[2,1-b]thiazole derivatives. Key steps include microwave-assisted cyclization and purification via silica gel chromatography. Monitoring reactions with TLC and characterizing products via NMR and elemental analysis ensures structural fidelity .
Q. How is structural characterization performed for these compounds?
- Methodological Answer : Utilize a combination of spectroscopic and crystallographic techniques:
- NMR : Analyze and chemical shifts to confirm substituent positions and aromaticity. Coupling constants in NMR distinguish fused ring systems .
- X-ray diffraction : Resolve crystallographic ambiguities (e.g., dihedral angles between benzothiazole and aryl rings) to validate planar geometries and intermolecular interactions (e.g., C–H···O hydrogen bonds) .
- Elemental analysis : Verify purity by matching experimental C/H/N percentages with theoretical values .
Q. What are the primary biological targets studied for these compounds?
- Methodological Answer : These derivatives are screened for:
- Topoisomerase I/IIα inhibition : Assess DNA relaxation via gel electrophoresis using recombinant enzymes and quantify IC50 values .
- Anticancer activity : Use SRB assays on 60+ cell lines (e.g., MCF-7) to determine growth inhibition (GI50). Validate apoptosis via flow cytometry (Annexin V/PI staining) .
- Antimicrobial activity : Employ microdilution assays against bacterial/fungal strains (e.g., S. aureus, C. albicans) to measure MIC values .
Advanced Research Questions
Q. How to address low yields in solvent-free synthesis conditions?
- Methodological Answer : Optimize reaction parameters:
- Catalyst loading : Adjust Eaton’s reagent ratio (e.g., P2O5:MeSO3H) to balance reactivity and side reactions .
- Temperature control : Use microwave irradiation (e.g., 130°C for 45 min) to enhance cyclization efficiency while minimizing decomposition .
- Substrate pre-activation : Pre-treat amines (e.g., 5-fluorobenzothiazole amine) with brominated ketones to improve regioselectivity .
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer : Conduct systematic validation:
- Dose-response curves : Compare IC50/GI50 values under standardized conditions (e.g., NCI protocols for SRB assays) .
- Cellular context : Account for cell line heterogeneity (e.g., MCF-7 vs. HeLa) and culture conditions affecting compound uptake .
- Structural analogs : Test minor substituent variations (e.g., methyl vs. methoxy groups) to isolate structure-activity relationships (SAR) .
Q. What computational methods are used to predict interactions with biological targets?
- Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) and dynamics simulations:
- Target preparation : Use X-ray structures of Topo I/IIα (PDB: 1T8I, 1ZXM) for docking studies .
- ADME prediction : Calculate logP, polar surface area, and bioavailability via SwissADME to prioritize drug-like candidates .
- Quantum mechanics : Model charge transfer in Ru(II) complexes to correlate photophysical properties (e.g., MLCT transitions) with ligand modifications .
Q. How to design experiments to study photophysical properties in coordination complexes?
- Methodological Answer : For Ru(II)/Ir(III) complexes:
- Ligand selection : Incorporate π-conjugated ligands (e.g., 1H-imidazo[4,5-f]phenanthroline) to enhance MLCT absorption in visible spectra .
- Spectroscopic analysis : Measure emission lifetimes (µs–ms range) via time-resolved fluorescence at 77 K to confirm triplet excited states .
- Bandgap engineering : Attach electron-withdrawing groups (e.g., –CF3) to shift emission maxima and improve semiconductor compatibility (e.g., In2O3/SnO2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
